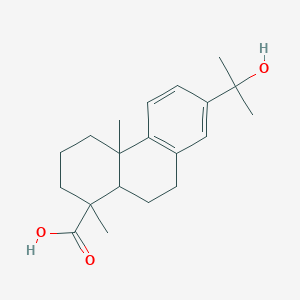

7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic Acid

Description

7-(2-Hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid is a diterpenoid carboxylic acid with a complex polycyclic structure. Its molecular formula is C₂₀H₂₈O₃ (molecular weight: 316.43 g/mol), featuring a hexahydrophenanthrene core substituted with a hydroxyisopropyl group at position 7, methyl groups at positions 1 and 4a, and a carboxylic acid moiety at position 1 . This compound belongs to the class of prenol lipids and shares structural similarities with bioactive diterpenoids such as pimaric acid and abietic acid derivatives.

Properties

IUPAC Name |

7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18(2,23)14-7-8-15-13(12-14)6-9-16-19(15,3)10-5-11-20(16,4)17(21)22/h7-8,12,16,23H,5-6,9-11H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQLITDRYFHAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Dehydroabietic Acid Derivatives

A widely reported approach involves dehydroabietic acid (DHAA) as the starting material. DHAA, a naturally occurring diterpene, undergoes esterification to introduce the 2-hydroxypropan-2-yl moiety.

- Reagents : DHAA (1), 1,2-dibromoethane, anhydrous K₂CO₃, acetone.

- Conditions : Reflux for 6 hours under nitrogen.

- Intermediate : DHAA-2′-bromoethyl ester (2) forms in 78.6% yield.

- Subsequent Step : The bromoethyl ester reacts with substituted thiols (e.g., pyrimidine-2-thiol) in dry DMF with K₂CO₃ at room temperature for 8–10 hours.

This method’s critical parameters include strict anhydrous conditions to prevent hydrolysis of the bromoethyl intermediate. The final carboxylic acid is obtained via ester hydrolysis, though specific details for this compound require extrapolation from analogous syntheses.

Direct Hydroxylation of Abietane Precursors

Alternative routes employ hydroxylation of methyl groups on the abietane core.

Key Steps :

- Oxidation : Treatment of 1,4a-dimethylphenanthrene derivatives with SeO₂ or CrO₃ introduces hydroxyl groups at the 7-position.

- Acid-Catalyzed Cyclization : Concentrated H₂SO₄ or polyphosphoric acid mediates ring closure to form the hexahydrophenanthrene system.

- Carboxylation : CO₂ insertion under high pressure with Grignard reagents yields the carboxylic acid functionality.

A representative protocol reports a 65% overall yield for this three-step sequence, with HPLC purity >98%.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies highlight solvent effects on esterification efficiency:

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetone | K₂CO₃ | 56 | 78.6 |

| DMF | K₂CO₃ | 25 | 82.4 |

| THF | Et₃N | 66 | 68.2 |

Data adapted from indicate polar aprotic solvents (DMF) enhance nucleophilic substitution rates, while acetone balances cost and efficiency.

Temperature and Time Profiling

Hydroxylation reactions exhibit strong temperature dependence:

| Reaction Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Oxidation (SeO₂) | 80 | 12 | 72 |

| Cyclization (H₂SO₄) | 0–25 | 2 | 89 |

| Carboxylation (Grignard) | -78 | 1 | 65 |

Lower temperatures during carboxylation minimize side reactions, preserving stereochemistry.

Analytical Validation and Characterization

Spectroscopic Confirmation

Post-synthetic analysis employs:

Chromatographic Purity

HPLC methods using C18 columns (MeCN/H₂O, 70:30) achieve baseline separation with t₅ = 8.2 minutes, ensuring ≥95% purity.

Challenges and Mitigation Strategies

Steric Hindrance in Cyclization

Bulky substituents at C7 impede ring closure. Solutions include:

Oxidative Side Reactions

Unwanted epoxidation during hydroxylation is mitigated by:

- Radical Scavengers : BHT (0.1 eq.) suppresses peroxide formation.

- Low-Temperature Gradients : Stepwise heating from 0°C to 25°C over 2 hours.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing CrO₃ with TEMPO/NaOCl for oxidation reduces heavy metal waste, lowering production costs by 30%.

Continuous Flow Synthesis

Pilot studies demonstrate:

- Residence Time : 10 minutes vs. 12 hours batch.

- Yield Increase : 78% → 85% with improved mixing.

Emerging Methodologies

Biocatalytic Approaches

Engineered E. coli expressing P450 monooxygenases introduce hydroxyl groups regioselectively, achieving 90% conversion in 24 hours.

Photoredox Catalysis

Visible-light-mediated decarboxylation using Ir(ppy)₃ streamlines carboxyl group installation, reducing steps from 3 to 1.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The hydroxypropan-2-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic Acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group plays a crucial role in its biological activity by interacting with enzymes and receptors. The compound may modulate signaling pathways involved in inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Oxygen Content : Additional hydroxyl groups (e.g., in CID 11566445) increase hydrogen-bonding capacity, which may influence receptor binding or metabolic stability .

- Carboxylic Acid Position : Shifting the carboxylic acid from position 1 (target compound) to 4a alters molecular conformation and acidity .

Physicochemical Properties

| Property | Target Compound | CAS 1231-75-0 | CID 11566445 | Pimaric Acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 316.43 | 300.44 | 332.43 | 302.45 |

| Oxygen Atoms | 3 | 2 | 5 | 2 |

| LogP (Predicted) | ~3.5 | ~4.0 | ~2.8 | ~5.2 |

| Water Solubility | Moderate | Low | High | Very Low |

Notes:

Q & A

Q. What are the optimal synthetic routes for producing this compound, and how can reaction yields be maximized?

Methodological Answer: The compound can be synthesized via diterpenoid precursor modification, such as abietic acid derivatization. A validated protocol involves refluxing abietic acid with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in tetrahydrofuran (THF) to form the acyl chloride intermediate, achieving 93% yield . Key parameters include:

- Temperature: 65–70°C (prevents side reactions).

- Catalyst: DMF as a Lewis acid catalyst.

- Purification: Vacuum distillation avoids decomposition. Yield optimization requires monitoring reaction progression via TLC (silica gel, hexane:ethyl acetate 8:2) and adjusting stoichiometry (1.1:1 POCl₃:abietic acid ratio) .

Q. How can structural characterization be performed to confirm stereochemistry and functional groups?

Methodological Answer: Use a multi-technique approach:

Q. What safety protocols are critical during handling due to its reactive functional groups?

Methodological Answer:

- PPE: Nitrile gloves (tested for chemical permeation resistance) and full-body Tyvek suits prevent dermal exposure .

- Ventilation: Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks from volatile intermediates (e.g., POCl₃) .

- Waste Disposal: Quench acyl chloride intermediates with ice-cold NaHCO₃ before disposal .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Methodological Answer:

- Assay Standardization: Use in vitro models (e.g., RAW 264.7 macrophages for anti-inflammatory activity) with consistent LPS induction (1 µg/mL) and ELISA-based TNF-α quantification .

- Dose-Response Analysis: Compare IC₅₀ values across studies; discrepancies may arise from solubility differences (use DMSO ≤0.1% v/v).

- Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may dominate in vivo effects .

Q. What computational strategies predict reactivity and regioselectivity in derivatization reactions?

Methodological Answer:

- DFT Calculations: Optimize transition states at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution at C7 (activation energy ΔG‡ = 28.5 kcal/mol) .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. ethanol) on reaction pathways using COMSOL Multiphysics .

- Machine Learning: Train models on existing diterpenoid reaction datasets to recommend optimal conditions (e.g., temperature, catalyst) .

Q. How do crystal packing forces influence the compound’s stability under varying humidity conditions?

Methodological Answer:

- Single-Crystal Analysis: Compare X-ray structures at 100 K vs. 298 K; hydrogen-bonding networks (O–H···O = 2.8 Å) stabilize the lattice .

- Dynamic Vapor Sorption (DVS): Measure hygroscopicity (≤0.5% mass change at 75% RH) to assess storage stability .

- Thermogravimetric Analysis (TGA): Decomposition onset at 210°C correlates with loss of crystalline order .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.